

An In-depth Technical Guide to 16-Methoxystrychnine

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Compound of Interest

Compound Name: 16-Methoxystrychnine

Cat. No.: B15588168

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

16-Methoxystrychnine, a notable alkaloid compound, is identified by the Chemical Abstracts Service (CAS) number 5096-72-0. This unique numerical identifier distinguishes it from all other chemical substances. The compound has a molecular formula of C₂₂H₂₄N₂O₃, indicating a composition of 22 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

Identifier	Value	Source
CAS Number	5096-72-0	[1][2][3][4]
Molecular Formula	C ₂₂ H ₂₄ N ₂ O ₃	[1][3]
Molecular Weight	364.44 g/mol	[1][3]
SMILES	[H] [C@@]1([C@@]23[H])C(CN4 CC[C@]5([C@@]63[H]) [C@]4(OC)C1)=CCO[C@H]2C C(N6C7=C5C=CC=C7)=O	[1]
Initial Source	Plants, specifically Strychnos nux-vomica Linn. of the Loganiaceae family.	[1]

While a complete, formally verified IUPAC name is not readily available in public databases, the compound is structurally a derivative of strychnine. The systematic name can be inferred from its structure as a methoxy-substituted strychnidin-10-one.

Physicochemical and Biological Characteristics

16-Methoxystrychnine is classified as an indole alkaloid.[1] Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This class of compounds is known for a wide range of physiological activities.

Information regarding the specific biological activity and mechanism of action of **16-Methoxystrychnine** is limited in publicly accessible scientific literature. A study involving systems pharmacology suggested that **16-Methoxystrychnine**, as a component of Semen Strychni, may play a role in complex biological networks, potentially relevant in the context of traditional medicine.[5] However, detailed experimental validation of its specific targets and pathways is not extensively documented.

Experimental Data and Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **16-Methoxystrychnine** are not widely published. Chemical suppliers that list this compound indicate a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC), suggesting that established methods for its quality control exist within these commercial entities.

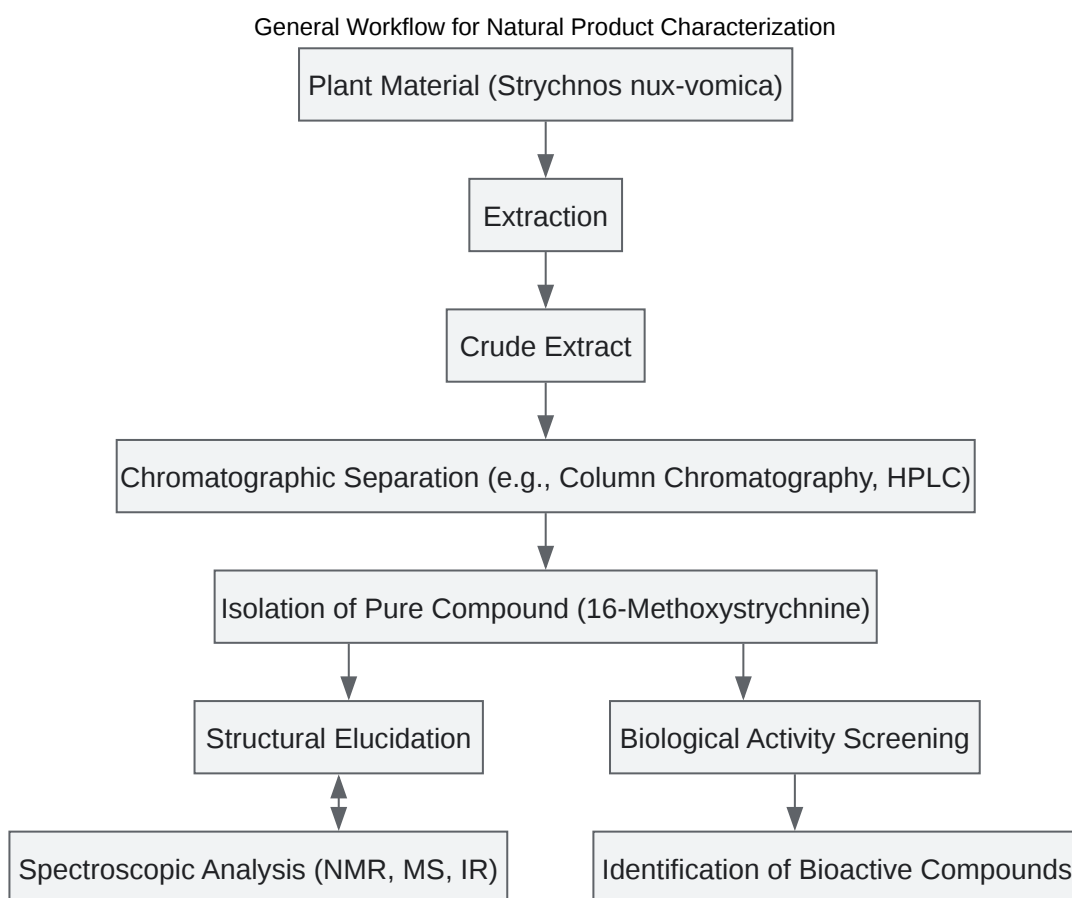
The characterization of such a molecule would typically involve a suite of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the precise connectivity of atoms.
- Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Despite the importance of these techniques, specific spectral data (NMR, MS, IR) for **16-Methoxystrychnine** are not readily available in public repositories.

Logical Workflow for Compound Characterization

The general workflow for the isolation and characterization of a natural product like **16-Methoxystrychnine** from its source, *Strychnos nux-vomica*, would follow a logical progression.



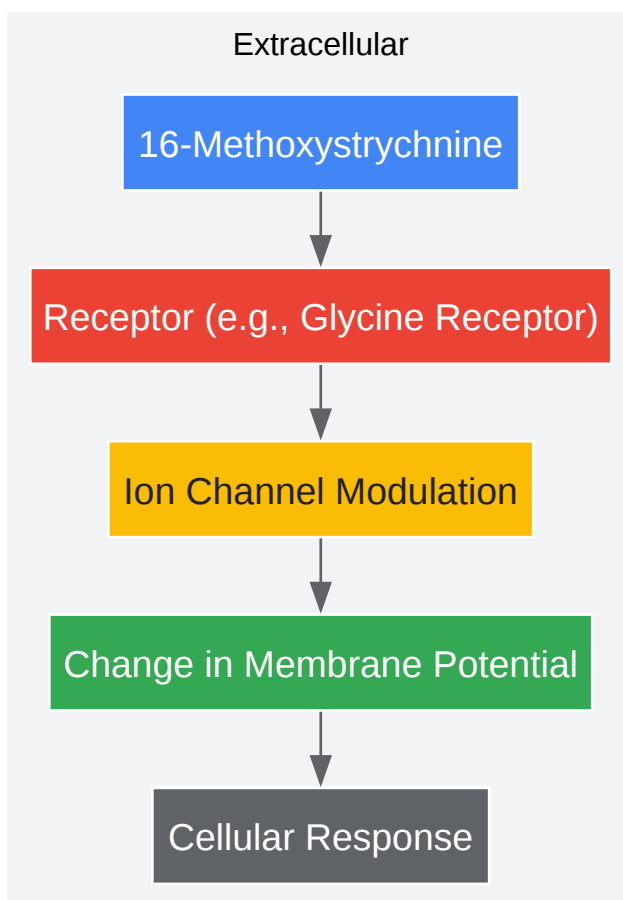
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Workflow for Natural Product Isolation and Characterization

Potential Signaling Pathway Interaction

Given its structural similarity to strychnine, a known antagonist of glycine receptors, it is plausible that **16-Methoxystrychnine** could interact with neurotransmitter systems. The following diagram illustrates a hypothetical interaction with a generic receptor signaling pathway, which would require experimental validation.

Hypothetical Signaling Pathway Interaction

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